2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide
Description
2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide is a fluorescein derivative characterized by a spirocyclic xanthene-benzofuran core. The compound features an acetamide group substituted with an amino moiety at the 5-position of the benzofuran ring. This structural modification confers unique photophysical and biochemical properties, making it a candidate for applications in fluorescence labeling, drug delivery, and biochemical assays.
Properties
IUPAC Name |
2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10,23H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFWVPSZSRWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide, known by its CAS number 136091-82-2, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H16N2O6, with a molecular weight of 404.4 g/mol. The compound features a spiro structure that incorporates both benzofuran and xanthene moieties, which are known to enhance biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N2O6 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 136091-82-2 |
| IUPAC Name | This compound |
Antioxidant Activity
The antioxidant properties of the compound have been investigated using various assays. Studies indicate that compounds with similar structures exhibit significant free radical scavenging abilities. For instance, derivatives of related structures show inhibition percentages comparable to standard antioxidants like ascorbic acid.
Table 1: Antioxidant Activity Comparison
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 2-Amino-N-(...) | 85.74 | |
| Ascorbic Acid | 88.88 | |
| Other Derivatives | Varies (73.33 - 78.14) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 40 - 70 | Moderate |
| Escherichia coli | 40 - 70 | Moderate |
| Methicillin-resistant S. aureus (MRSA) | Lower than ceftriaxone (4 µM) | Low |
Anticancer Potential
Recent studies have explored the anticancer potential of compounds with similar structural motifs. The presence of hydroxyl groups in the benzofuran ring enhances cytotoxicity against cancer cell lines. The specific mechanisms are under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on various cancer cell lines, compounds structurally related to 2-amino-N-(...) demonstrated IC50 values in the micromolar range, indicating significant potential for further development.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of the target compound:
*Estimated based on molecular formula (C23H17N2O7).
Key Comparative Analysis
Fluorescence Properties
- Target Compound vs. 5-CF: The amino-acetamide group in the target compound likely reduces pH sensitivity compared to 5-CF, which exhibits fluorescence quenching below pH 7.0 due to lactone formation . However, the amino group may enable covalent coupling without requiring activation (unlike 5-CF’s carboxylate, which needs NHS esterification) .
- Target Compound vs. ODAF: ODAF’s long alkyl chain (C18) enhances lipophilicity, enabling integration into lipid bilayers . The target compound’s shorter amino-acetamide group may balance solubility and membrane permeability, making it suitable for aqueous and lipid-based systems.
Thermodynamic and Kinetic Stability
- The spirocyclic lactone structure in fluorescein derivatives is prone to ring-opening under alkaline conditions. Bulky substituents (e.g., ODAF’s C18 chain) stabilize the lactone form, whereas the target compound’s amino-acetamide may increase hydrophilicity, favoring the open carboxylate form at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
